6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine
Overview
Description
Reagents: Tetrahydrofuran-2-yl halide, 6-(benzylthio)purine
Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent.
Reaction: The tetrahydrofuran-2-yl halide reacts with 6-(benzylthio)purine to form 6-(benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine typically involves multiple steps, including the introduction of the benzylthio and tetrahydrofuran-2-yl groups onto the purine scaffold. One common approach is to start with a purine precursor and perform a series of nucleophilic substitution reactions to introduce the desired functional groups.
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Step 1: Synthesis of 6-(benzylthio)purine
Reagents: Benzylthiol, purine derivative
Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction: The benzylthiol reacts with the purine derivative to form 6-(benzylthio)purine.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the purine ring or the functional groups.
Substitution: The benzylthio and tetrahydrofuran-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Reduced purine derivatives
Substitution: Various substituted purine derivatives
Scientific Research Applications
6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in purine metabolism.
Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating gene expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-(Methylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine
- 6-(Ethylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine
- 6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-ol
Uniqueness
6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine is unique due to the specific combination of the benzylthio and tetrahydrofuran-2-yl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-benzylsulfanyl-9-(oxolan-2-yl)purin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c17-16-19-14-13(18-10-21(14)12-7-4-8-22-12)15(20-16)23-9-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2,(H2,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLIFXBFTCIOIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C2N=C(N=C3SCC4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287906 | |
Record name | MLS002667589 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93312-54-0 | |
Record name | MLS002667589 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002667589 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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